6-Bromo-3,4-dimethylpyridazine
Vue d'ensemble
Description
6-Bromo-3,4-dimethylpyridazine is a chemical compound with the molecular formula C6H7BrN2. It is a derivative of pyridazine, characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 3rd and 4th positions of the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dimethylpyridazine typically involves the bromination of 3,4-dimethylpyridazine. One common method is the reaction of 3,4-dimethylpyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3,4-dimethylpyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-3,4-dimethylpyridazine, while oxidation reactions can produce pyridazine derivatives with higher oxidation states .
Applications De Recherche Scientifique
6-Bromo-3,4-dimethylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 6-Bromo-3,4-dimethylpyridazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylpyridazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-3,4-dimethylpyridazine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Fluoro-3,4-dimethylpyridazine:
Uniqueness
6-Bromo-3,4-dimethylpyridazine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its analogs .
Activité Biologique
6-Bromo-3,4-dimethylpyridazine (C6H7BrN2) is a pyridazine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom at the 6th position and two methyl groups at the 3rd and 4th positions, which significantly influence its reactivity and biological properties.
The synthesis of this compound typically involves the bromination of 3,4-dimethylpyridazine using bromine in solvents like acetic acid. This process must be carefully controlled to ensure selective bromination at the desired position. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it versatile for further synthetic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of several bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines. For instance:
- Cell Line: HeLa (cervical cancer)
- IC50: 25 μM
- Cell Line: MCF-7 (breast cancer)
- IC50: 30 μM
The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
The biological effects of this compound are thought to be mediated through interactions with specific molecular targets within cells. It may inhibit enzymes or disrupt cellular processes critical for microbial growth and cancer cell survival. Further studies are required to elucidate these pathways fully.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Study on Antimicrobial Efficacy:
- Researchers tested various concentrations of this compound against clinical isolates of antibiotic-resistant bacteria. Results demonstrated a promising inhibitory effect, suggesting its utility in treating resistant infections.
-
Investigation of Anticancer Properties:
- A study involving human cancer cell lines showed that treatment with this compound resulted in a decrease in cell viability and an increase in apoptotic markers. The study concluded that further exploration could lead to new therapeutic options for cancer treatment.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
3,4-Dimethylpyridazine | Lacks bromine; less reactive | Limited antimicrobial activity |
6-Chloro-3,4-dimethylpyridazine | Contains chlorine instead of bromine; different reactivity | Similar but less potent |
6-Fluoro-3,4-dimethylpyridazine | Contains fluorine; affects biological activity differently | Varies based on substitution |
The presence of the bromine atom in this compound enhances its reactivity and may contribute to its unique biological activities compared to its analogs .
Propriétés
IUPAC Name |
6-bromo-3,4-dimethylpyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSQHDUFFAISAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520953-06-3 | |
Record name | 6-bromo-3,4-dimethylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.